molecular formula C9H8INO B11851922 5-Amino-6-iodo-2,3-dihydro-1H-inden-1-one

5-Amino-6-iodo-2,3-dihydro-1H-inden-1-one

Katalognummer: B11851922
Molekulargewicht: 273.07 g/mol
InChI-Schlüssel: FNSWBMPSGPFAPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-6-iodo-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the indanone family. Indanones are bicyclic compounds that consist of a benzene ring fused to a cyclopentanone ring. The presence of amino and iodo substituents on the indanone core makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-iodo-2,3-dihydro-1H-inden-1-one typically involves the iodination of 5-amino-2,3-dihydro-1H-inden-1-one. This can be achieved through electrophilic substitution reactions using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-6-iodo-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The iodo group can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, alkyl halides, and Grignard reagents.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted indanone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Amino-6-iodo-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Amino-6-iodo-2,3-dihydro-1H-inden-1-one is not well-documented. its biological activity is likely due to its ability to interact with various molecular targets and pathways. The amino and iodo substituents may enhance its binding affinity to specific enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of iodine.

    5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one: Similar structure but with a chlorine atom instead of iodine.

    5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 5-Amino-6-iodo-2,3-dihydro-1H-inden-1-one makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and biological activity. This makes it a valuable compound for studying the effects of halogen substitution on chemical and biological properties.

Eigenschaften

Molekularformel

C9H8INO

Molekulargewicht

273.07 g/mol

IUPAC-Name

5-amino-6-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8INO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2

InChI-Schlüssel

FNSWBMPSGPFAPI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=CC(=C(C=C21)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.